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Compound of Interest

Compound Name: Ethyl 3-indoleacetate

Cat. No.: B1206959

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 3-
indoleacetate, a significant compound in various research and development fields. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The structural elucidation of Ethyl 3-indoleacetate is corroborated by a combination of
spectroscopic techniques. The data presented in the following tables provide a comprehensive
spectral signature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of
Ethyl 3-indoleacetate. The *H NMR spectrum reveals the chemical environment and
connectivity of the protons, while the 13C NMR spectrum identifies the different carbon atoms in
the molecule. The spectra are typically recorded in deuterated chloroform (CDCIs) with
tetramethylsilane (TMS) as an internal standard.

Table 1: *H NMR Spectroscopic Data for Ethyl 3-Indoleacetate (Solvent: CDCIs)
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. . Coupling
Chemical Shift L . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

~8.10 brs 1H - N-H (Indole)
~7.65 d 1H ~7.9 Ar-H

~7.35 d 1H ~8.1 Ar-H

~7.20 t 1H ~7.6 Ar-H

~7.12 t 1H ~7.5 Ar-H

~7.05 s 1H - Ar-H (C2-H)
4.15 q 2H 7.1 -O-CH2-CHs
3.68 S 2H - -CH2-COO-
1.25 t 3H 7.1 -O-CH2-CHs

Note: Chemical shifts (0) are reported in parts per million (ppm) relative to TMS (& = 0.00 ppm).
Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), g (quartet), and br s (broad
singlet).

Table 2: 13C NMR Spectroscopic Data for Ethyl 3-Indoleacetate (Solvent: CDClI3)
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Chemical Shift (8) ppm Assignment
172.5 C=0

136.2 C-7a

127.5 C-3a

123.5 C-2

122.1 C-5

119.7 C-6

118.8 C-4

111.2 C-7

108.2 C-3

60.8 -O-CHa-
31.5 -CH2-COO-
14.3 -CHs

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 3-indoleacetate highlights the presence of its key functional groups.
The characteristic absorption bands are indicative of the N-H bond of the indole ring, the C=0
bond of the ester, and the aromatic C-H and C=C bonds.

Table 3: Infrared (IR) Spectroscopic Data for Ethyl 3-Indoleacetate
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~3400 Strong N-H Stretch (Indole)
~3050 Medium Aromatic C-H Stretch
~2980 Medium Aliphatic C-H Stretch
~1730 Strong C=0 Stretch (Ester)
~1620, ~1460 Medium C=C Stretch (Aromatic Ring)
~1200, ~1030 Strong C-O Stretch (Ester)
~740 Strong C-H Bend (Ortho-disubstituted)

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of

Ethyl 3-indoleacetate. The electron ionization (El) mass spectrum typically shows the

molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry (MS) Data for Ethyl 3-Indoleacetate

m/z Relative Intensity Proposed Fragment lon
203 Moderate [M]* (Molecular lon)
) [M - COOC2Hs]* (Loss of ethyl
130 High )
carboxylate radical)
103 Low [CsH7]* (Indole ring fragment)
77 Low [CeHs]* (Phenyl fragment)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Ethyl 3-

indoleacetate. Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-indoleacetate in approximately 0.6-0.7 mL
of deuterated chloroform (CDCIs).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (&
= 0.00 ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire *H and 3C NMR
spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for 1H).

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier
transform. Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
Integrate the signals in the *H NMR spectrum and identify the multiplicities and coupling
constants.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of Ethyl 3-
indoleacetate with approximately 100-200 mg of dry potassium bromide (KBr) powder using
an agate mortar and pestle until a fine, homogeneous powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically in the range of 4000-400 cm™1,

Data Processing: Identify the wavenumbers of the major absorption bands and assign them
to the corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: Introduce a small amount of Ethyl 3-indoleacetate into the mass
spectrometer, typically via a direct insertion probe or after separation by gas chromatography
(GC-MS).

lonization: lonize the sample using Electron lonization (El) at a standard energy of 70 eV.
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o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

» Detection and Data Processing: Detect the ions and generate a mass spectrum. Identify the
molecular ion peak and the major fragment ions. Propose fragmentation pathways consistent
with the observed spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of Ethyl 3-indoleacetate.
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 To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-Indoleacetate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1206959#spectroscopic-data-of-ethyl-3-
indoleacetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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